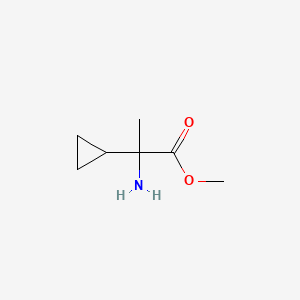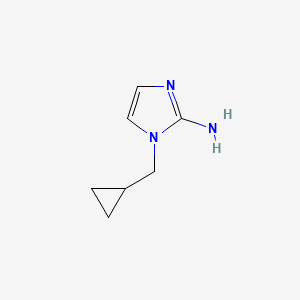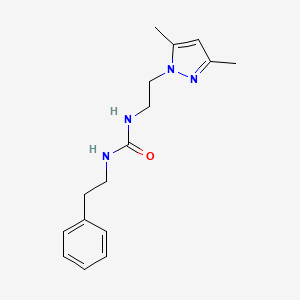![molecular formula C11H14O2 B2999354 (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid CAS No. 2260939-16-8](/img/structure/B2999354.png)
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, also known as BCDA, is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. BCDA is a member of the norbornene family, which is a group of bicyclic compounds that have been extensively studied for their diverse properties and applications.
Mecanismo De Acción
The mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is not fully understood, but it is believed to involve the interaction of the compound with various cellular targets, including enzymes and receptors. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has also been shown to modulate the activity of certain receptors, including the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and physiological effects:
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has also been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic. Additionally, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to modulate anxiety-like behavior in animal models, suggesting its potential as an anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of novel compounds with diverse properties. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is also relatively easy to synthesize using various methods, making it readily available for use in experiments. However, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has limitations, including its potential toxicity and limited solubility in certain solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, including the development of new compounds with improved properties and the study of its potential as a lead compound for drug discovery. Additionally, the use of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid in materials science and organic synthesis is an area of active research, with the potential for the development of novel materials and compounds with unique properties. Further studies are also needed to fully understand the mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid and its potential applications in various fields.
Métodos De Síntesis
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of chemical transformations to yield (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid. Other methods include the use of Grignard reagents and the reaction of cyclopentadiene with maleic acid.
Aplicaciones Científicas De Investigación
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been studied for its potential applications in various fields, including materials science, organic synthesis, and drug discovery. In materials science, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been used as a starting material for the synthesis of various compounds with diverse structures and functions. In drug discovery, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been studied for its potential as a lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
(4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h1-2,7-9H,3-6H2,(H,12,13)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRHQRATMXRMJ-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2CCC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C=C(C2CC/C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)





![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)

